molecular formula C14H14N5NaO3S B019072 Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt CAS No. 104795-68-8

Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt

Cat. No. B019072
M. Wt: 355.35 g/mol
InChI Key: UCLODRCAPZIYOW-UHFFFAOYSA-M
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Description

Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt is a chemical compound with potential scientific research applications. It is a synthetic compound that can be synthesized using various methods.

Mechanism Of Action

The mechanism of action of Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt is not fully understood. However, it has been suggested that it may exert its anti-cancer and anti-inflammatory effects by inhibiting various enzymes and signaling pathways.

Biochemical And Physiological Effects

Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

One advantage of using Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anti-cancer and anti-inflammatory agents. Another direction is to explore its potential as a treatment for other diseases, such as autoimmune disorders. Additionally, future studies could focus on optimizing its use in lab experiments, such as by identifying its optimal dosage and administration route.
In conclusion, Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt is a synthetic compound with potential scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.

Synthesis Methods

The synthesis of Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt can be achieved using various methods. One method involves the reaction of 5-methoxy-3-(1-methylethoxy)-1H-tetrazole with benzo[b]thiophene-2-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 5-methoxy-3-(1-methylethoxy)-1H-tetrazole with benzo[b]thiophene-2-carboxylic acid in the presence of a coupling agent.

Scientific Research Applications

Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt has potential scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

104795-68-8

Product Name

Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt

Molecular Formula

C14H14N5NaO3S

Molecular Weight

355.35 g/mol

IUPAC Name

sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1

InChI Key

UCLODRCAPZIYOW-UHFFFAOYSA-M

Isomeric SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+]

SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]

Canonical SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]

Other CAS RN

104795-68-8

synonyms

5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide
CI 959
CI-959

Origin of Product

United States

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